molecular formula C17H21ClN4O B3897297 (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride

Cat. No.: B3897297
M. Wt: 332.8 g/mol
InChI Key: IVYUQIXRKQXQRT-YEBWQKSTSA-N
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Description

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyridinylmethanimine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a methoxyphenyl halide in the presence of a base.

    Formation of Pyridinylmethanimine Moiety: The pyridinylmethanimine moiety is formed through a condensation reaction between pyridine-4-carbaldehyde and the substituted piperazine.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve halides and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of neurological and psychiatric disorders due to its ability to interact with neurotransmitter receptors.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to changes in neuronal signaling, which may have therapeutic implications for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine
  • **N-[4-(2-chlorophenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine
  • **N-[4-(2-fluorophenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine

Uniqueness

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride stands out due to its specific (Z)-configuration, which can influence its binding affinity and selectivity towards molecular targets. This configuration may result in distinct pharmacological properties compared to its analogs, making it a unique candidate for further research and development.

Properties

IUPAC Name

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O.ClH/c1-22-17-5-3-2-4-16(17)20-10-12-21(13-11-20)19-14-15-6-8-18-9-7-15;/h2-9,14H,10-13H2,1H3;1H/b19-14-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYUQIXRKQXQRT-YEBWQKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride
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(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride
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(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride
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(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride
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(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride
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(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine;hydrochloride

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